chemical structure and physical properties of 3-acetyl-4-thiochromanone
chemical structure and physical properties of 3-acetyl-4-thiochromanone
An In-depth Technical Guide to 3-Acetyl-4-Thiochromanone: Structure, Properties, and Synthetic Pathways
Executive Summary: 3-Acetyl-4-thiochromanone is a derivative of the thiochroman-4-one heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. While direct literature on the 3-acetyl substituted variant is sparse, its chemical behavior and physical properties can be reliably inferred from the extensive studies on the parent thiochromanone core and analogous 3-substituted chromone and coumarin systems. This guide provides a comprehensive technical profile of 3-acetyl-4-thiochromanone, presenting its proposed chemical structure, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential reactivity. This document is intended to serve as a foundational resource for researchers in organic synthesis, drug discovery, and materials science by bridging the knowledge gap and providing a scientifically grounded starting point for future investigation.
Molecular Structure and Tautomerism
The fundamental structure of 3-acetyl-4-thiochromanone consists of a thiochroman-4-one core with an acetyl group (–COCH₃) substituted at the C3 position. A critical feature of this molecule is its potential for keto-enol tautomerism, a common characteristic for β-dicarbonyl compounds and related structures.
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Keto Form: The primary and most stable form under standard conditions, featuring two distinct carbonyl groups: the C4-ketone of the thiochromanone ring and the acetyl ketone.
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Enol Forms: The presence of an acidic α-hydrogen at the C3 position allows for the formation of two possible enol tautomers. The equilibrium between the keto and enol forms is highly dependent on the solvent's polarity. Non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the keto form.[1] This behavior is analogous to that observed in 3-acetyl-4-hydroxycoumarin.[1][2]
The C3 position is a stereocenter, meaning the molecule can exist as a racemic mixture of (R) and (S) enantiomers. Chromatographic separation using a chiral stationary phase would be required to isolate the individual enantiomers.
Caption: Keto-enol tautomers of 3-acetyl-4-thiochromanone.
Proposed Synthesis Pathway
Experimental Protocol: Synthesis via Enamine Acylation
This protocol is a robust method that proceeds through an enamine intermediate to direct the acylation specifically to the C3 position, minimizing side reactions.
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Step 1: Enamine Formation.
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In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve thiochroman-4-one (1 equivalent) in dry toluene.
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Add a secondary amine, such as morpholine or pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture until the theoretical amount of water is collected, indicating complete enamine formation.
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Remove the solvent under reduced pressure to yield the crude enamine, which is used directly in the next step.
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Causality: The enamine is formed to activate the α-position (C3) for nucleophilic attack, providing better regioselectivity than direct enolate acylation.
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-
Step 2: Acylation.
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Dissolve the crude enamine in an aprotic solvent like dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
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Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the solution.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
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Causality: Acetyl chloride serves as the electrophilic acylating agent. The reaction is performed at low temperatures to control its exothermicity.
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Step 3: Hydrolysis and Work-up.
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Quench the reaction by adding an aqueous solution of 1 M HCl.
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Stir the mixture vigorously for 1-2 hours to hydrolyze the resulting iminium salt back to the ketone.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Causality: Acidic hydrolysis is essential to convert the intermediate back to the desired β-dicarbonyl product.
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-
Step 4: Purification.
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Concentrate the dried organic solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]
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Caption: Workflow for the proposed synthesis of 3-acetyl-4-thiochromanone.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectral properties of 3-acetyl-4-thiochromanone are predicted based on its structure and data from analogous compounds.[4][5][6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₀O₂S | Based on the addition of an acetyl group to thiochroman-4-one. |
| Molecular Weight | 206.26 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Thiochromanone derivatives are typically crystalline solids.[3][4] |
| Melting Point | 80 - 120 °C | Broad range; expected to be higher than thiochroman-4-one due to increased polarity and potential for hydrogen bonding in the enol form. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Acetone); poorly soluble in water and non-polar solvents (e.g., hexanes). | The presence of two polar carbonyl groups dictates this solubility profile. |
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy (CDCl₃, 400 MHz):
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δ 8.1-7.2 (m, 4H): Aromatic protons of the thiochromanone ring system.
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δ 4.5-3.5 (m, 3H): Protons at C2 and C3. The exact chemical shift and multiplicity will depend on the keto-enol equilibrium. In the keto form, expect a doublet of doublets for the C2 protons and a triplet or multiplet for the C3 proton.
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δ 2.4 (s, 3H): Singlet for the methyl protons of the acetyl group.
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δ 12-17 (broad s, <1H): A very downfield signal for the enolic proton, if present, due to strong intramolecular hydrogen bonding.[6]
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¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
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δ ~200: Acetyl carbonyl carbon.
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δ ~195: C4-keto carbonyl carbon.
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δ 140-120: Aromatic carbons.
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δ ~60: C3 methine carbon.
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δ ~35: C2 methylene carbon.
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δ ~30: Acetyl methyl carbon.
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Note: In the presence of the enol tautomer, signals corresponding to C=C-OH would appear, and the C3 and C4 signals would shift accordingly.
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3100-2900: C-H stretching (aromatic and aliphatic).
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~1715: C=O stretching of the acetyl ketone.
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~1680: C=O stretching of the C4-ketone.[7]
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~1600-1450: C=C stretching of the aromatic ring.
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Note: In the enol form, a broad O-H stretch would appear (~3400-2500 cm⁻¹), and the C=O bands would be replaced or accompanied by a C=C stretch around 1640 cm⁻¹.
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Mass Spectrometry (EI-MS):
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m/z 206 [M]⁺: Molecular ion peak.
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m/z 163 [M - COCH₃]⁺: Loss of the acetyl group, a characteristic fragmentation.
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m/z 136: Further fragmentation corresponding to the thiochromone core.
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Inferred Reactivity and Chemical Derivatization
The reactivity of 3-acetyl-4-thiochromanone is dictated by its three primary functional components: the C4-ketone, the C3-acetyl group, and the activated C2-methylene group.
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Reactions at the Acetyl Group: The acetyl group is the most reactive site for derivatization.
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Condensation Reactions: It can undergo Claisen-Schmidt condensation with various aldehydes to form α,β-unsaturated chalcone-like structures.[8]
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Heterocycle Formation: It serves as a 1,3-dielectrophile precursor for synthesizing fused heterocyclic systems like pyrazoles (with hydrazine), isoxazoles (with hydroxylamine), and pyrimidines (with urea or thiourea).[9]
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Reactions at the C4-Ketone: The C4-carbonyl can undergo standard ketone reactions, such as reduction to a secondary alcohol (thiochroman-4-ol) using reagents like sodium borohydride (NaBH₄).
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Bromination: The C3 methine proton is acidic and can be readily substituted. Bromination with reagents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide would likely yield 3-bromo-3-acetyl-4-thiochromanone, a versatile intermediate for further synthesis.[8]
Caption: Key potential reaction pathways for 3-acetyl-4-thiochromanone.
Potential Applications in Research and Drug Development
The thiochromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10] The introduction of a 3-acetyl group provides a synthetic handle for creating diverse chemical libraries for screening.
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Antimicrobial Agents: Numerous thiochromanone derivatives have demonstrated significant antibacterial and antifungal properties.[11][12][13] The 3-acetyl derivative could serve as a key intermediate for novel antimicrobial compounds. For instance, derivatizing the acetyl group into oxime ethers or incorporating carboxamide moieties has been shown to enhance antibacterial activity.[13][14]
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Antiviral and Anticancer Research: The broader class of chromones and thiochromones has been investigated for antiviral and anticancer activities.[12] The ability to readily form chalcones and other heterocyclic adducts from the 3-acetyl group allows for the synthesis of compounds targeting various enzymes and cellular pathways.
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Synthetic Intermediate: As a versatile building block, 3-acetyl-4-thiochromanone can be used to construct more complex, fused polycyclic systems, which are of interest in both medicinal chemistry and materials science for their unique electronic and photophysical properties.[15]
Conclusion
While 3-acetyl-4-thiochromanone remains a largely unexplored molecule in the scientific literature, its chemical profile can be confidently predicted through the principles of organic chemistry and by analogy to well-documented related compounds. Its versatile structure, featuring multiple reactive sites, makes it a highly attractive target for synthesis. This guide establishes a foundational understanding of its structure, properties, and reactivity, positioning 3-acetyl-4-thiochromanone as a promising building block for the development of novel therapeutics and functional materials. Further experimental validation of the proposed synthesis and properties is a logical next step for unlocking its full potential.
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